molecular formula C17H19ClN2 B6319834 1-(9H-Fluoren-9-yl)piperazine hydrochloride CAS No. 1050208-17-7

1-(9H-Fluoren-9-yl)piperazine hydrochloride

Cat. No.: B6319834
CAS No.: 1050208-17-7
M. Wt: 286.8 g/mol
InChI Key: MOUXPZAAXIRZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-Fluoren-9-yl)piperazine hydrochloride is a chemical compound with the molecular formula C17H18N2.ClH. It is a derivative of piperazine, a heterocyclic organic compound, and fluorenyl, a polycyclic aromatic hydrocarbon. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Fluoren-9-yl)piperazine hydrochloride typically involves the reaction of 9H-fluorene with piperazine in the presence of a suitable catalyst. One common method includes the use of bromo-N-phenylacetamide, potassium carbonate, and 1-(9H-fluoren-9-yl)-piperazine in dimethylformamide (DMF) under an argon atmosphere. The reaction mixture is stirred at room temperature for 24 hours and then diluted with distilled water .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(9H-Fluoren-9-yl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives.

Scientific Research Applications

1-(9H-Fluoren-9-yl)piperazine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-yl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The fluorenyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

1-(9H-Fluoren-9-yl)piperazine hydrochloride can be compared with other similar compounds, such as:

  • 1-(9H-Fluoren-9-yl)piperazine dihydrochloride
  • (9H-Fluoren-9-yl)methyl piperazine-1-carboxylate hydrochloride

These compounds share similar structural features but differ in their specific functional groups and properties. The unique combination of the fluorenyl and piperazine moieties in this compound makes it particularly useful in various research applications .

Properties

IUPAC Name

1-(9H-fluoren-9-yl)piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2.ClH/c1-3-7-15-13(5-1)14-6-2-4-8-16(14)17(15)19-11-9-18-10-12-19;/h1-8,17-18H,9-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUXPZAAXIRZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2C3=CC=CC=C3C4=CC=CC=C24.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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